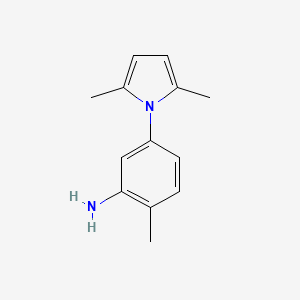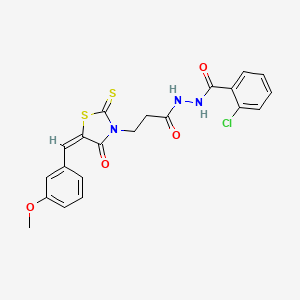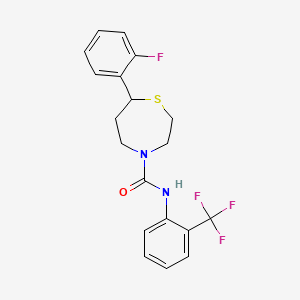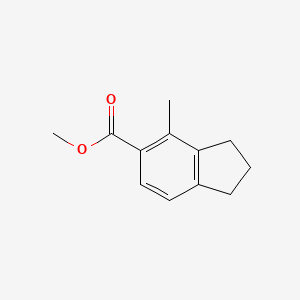![molecular formula C13H16FN B2917938 [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287331-66-0](/img/structure/B2917938.png)
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as FUB-PB-22, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This molecule is a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes.
Mécanisme D'action
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. These receptors are involved in the regulation of various physiological processes, including pain, inflammation, and mood. When this compound binds to these receptors, it activates them, leading to the release of neurotransmitters and other signaling molecules that modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of pain and inflammation pathways, the regulation of mood and anxiety, and the promotion of neuroprotection and neuroplasticity. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a highly controlled manner. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for research on [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of novel therapeutics based on this molecule, particularly in the treatment of pain, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on the endocannabinoid system and other signaling pathways. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for clinical trials in the future.
Méthodes De Synthèse
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using a multi-step process that involves the reaction of 3-fluoro-5-methylbenzoic acid with cyclohexanone to form a bicyclic ketone intermediate. This intermediate is then reduced using lithium aluminum hydride to form the corresponding alcohol, which is subsequently converted to the target compound using N-methylformamide and sodium hydride.
Applications De Recherche Scientifique
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In preclinical studies, this molecule has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-9-2-10(4-11(14)3-9)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYJPJMEUBCSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)
![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride](/img/structure/B2917872.png)

![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)

